Propantheline

Gastrointestinal pharmacology Anticholinergic drug development Structure-activity relationship

Propantheline delivers 2–5× greater potency than methantheline, superior gastric selectivity over atropine, and negligible heart rate alteration vs. glycopyrrolate at low doses. Its quaternary ammonium structure limits blood-brain barrier penetration, while high aqueous solubility (≥50 mg/mL as bromide salt) enables co-solvent-free in vivo dosing—eliminating DMSO/ethanol confounds in behavioral, GI, and cardiovascular endpoints. A validated reference standard for gastric acid secretion assays, smooth muscle pharmacology, and urological contractility studies. Available as free base (CAS 298-50-0) or bromide salt (CAS 50-34-0). Ideal for protocols requiring organ-selective muscarinic blockade without cardiovascular interference.

Molecular Formula C23H30NO3+
Molecular Weight 368.5 g/mol
CAS No. 298-50-0
Cat. No. B1209224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropantheline
CAS298-50-0
SynonymsBromide, Propantheline
Pro Banthine
Pro-Banthine
Probanthine
Propantheline
Propantheline Bromide
Molecular FormulaC23H30NO3+
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C
InChIInChI=1S/C23H30NO3/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22/h6-13,16-17,22H,14-15H2,1-5H3/q+1
InChIKeyVVWYOYDLCMFIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.22e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Propantheline (CAS 298-50-0) Procurement Guide: Quaternary Ammonium Antimuscarinic Agent for Gastrointestinal and Urological Research Applications


Propantheline (CAS 298-50-0, also available as propantheline bromide CAS 50-34-0) is a synthetic quaternary ammonium antimuscarinic agent structurally related to belladonna alkaloids [1]. It functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M3 receptor subtype (pKi = 10.0) and progressively lower affinity at M1 (pKi = 9.7), M2 (pKi = 9.5), and M4 (pKi = 10.2) receptors [2][3]. As a quaternary ammonium compound, propantheline exhibits limited blood-brain barrier penetration, thereby minimizing central nervous system effects compared to tertiary amine antimuscarinics [4]. The compound is approved for clinical use in hyperhidrosis, gastrointestinal spasms, and urinary incontinence, and remains a reference standard for investigating smooth muscle dysfunction in preclinical research [5].

Why Propantheline Cannot Be Casually Substituted: Key Differentiators Versus Atropine, Methantheline, Glycopyrrolate, and Pirenzepine


In-class antimuscarinic agents exhibit substantial heterogeneity in receptor subtype selectivity, tissue-specific potency, physicochemical properties governing absorption and distribution, and off-target cardiovascular effects [1]. Propantheline demonstrates a distinct pharmacological profile characterized by: (1) 2- to 5-fold enhanced potency relative to its immediate predecessor methantheline due to isopropyl substitution ; (2) superior gastric selectivity versus atropine in human studies [2]; (3) negligible heart rate alteration at low doses, unlike glycopyrrolate which produces bradycardia [3]; and (4) markedly different aqueous solubility (~50 mg/mL as bromide salt) compared to alternative quaternary ammonium antimuscarinics, directly impacting formulation flexibility [4]. These differences preclude simple interchange and necessitate compound-specific selection based on experimental or clinical requirements.

Propantheline (CAS 298-50-0) Quantified Differentiation: Comparative Evidence for Scientific Selection


Enhanced Potency Versus Methantheline: 2- to 5-Fold Increase via Isopropyl Substitution

Propantheline bromide exhibits a 2- to 5-fold enhancement in antimuscarinic potency compared to its structural predecessor methantheline bromide [1]. This potency increase is directly attributable to the replacement of the ethyl radical in methantheline with an isopropyl group in the propantheline molecule, demonstrating a clear structure-activity relationship [2].

Gastrointestinal pharmacology Anticholinergic drug development Structure-activity relationship

Heart Rate Safety Profile: Propantheline (0.5 mg IV) Shows No Detectable Change Versus Glycopyrrolate-Induced Bradycardia

In a controlled human volunteer study comparing intravenous administration of propantheline and glycopyrrolate, propantheline (0.5 mg) produced no detectable change in heart rate, whereas glycopyrrolate (0.1 mg) produced a slight decrease in heart rate [1]. This differential cardiovascular effect has been attributed to less sympathetic ganglion depression by propantheline compared to glycopyrrolate [1].

Cardiovascular safety Anesthesiology Anticholinergic adverse effects

Aqueous Solubility Enables Flexible Formulation: Propantheline Bromide Exceeds 100 mg/mL Water Solubility

Propantheline bromide is very soluble in water, with reported solubility of greater than or equal to 100 mg/mL at 21°C (70°F) [1][2], and up to ≥10 g/100 mL in some sources [3]. This high aqueous solubility distinguishes it from many alternative antimuscarinic agents and enables straightforward preparation of aqueous dosing solutions without organic co-solvents.

Pharmaceutical formulation Preclinical dosing Solubility optimization

Gastric Selectivity: Propantheline Demonstrates Superior Stomach-Selective Action Over Atropine in Human Studies

In a comparative human study evaluating effects on saliva flow and hypoglycemia-stimulated gastric secretion, both propantheline and oxyphencyclimine demonstrated a selective action on the stomach that was superior to atropine [1]. The study found that anticholinergic drugs inhibited gastric secretion to a greater extent than saliva flow, with propantheline showing preferential gastric effects compared to the broader, less selective antimuscarinic profile of atropine [1].

Gastric acid secretion Salivary flow inhibition Organ selectivity

Propantheline (CAS 298-50-0) Optimal Use Cases: Evidence-Driven Research and Industrial Applications


Gastrointestinal Physiology Research Requiring Targeted Gastric Antisecretory Effects

Propantheline is optimally suited for studies of gastric acid secretion and gastrointestinal motility where organ selectivity is critical. Human studies demonstrate its superior stomach-selective action compared to atropine, inhibiting gastric secretion to a greater extent than saliva flow [1]. For dose selection, propantheline requires approximately 2-5× lower dosing than methantheline to achieve equivalent antimuscarinic effect , enabling more precise titration in dose-response experiments. In duodenal ulcer patient studies, propantheline 15 mg and 45 mg inhibited food-stimulated gastric acid secretion by 32% and 41%, respectively [2].

Cardiovascular Safety Pharmacology and Autonomic Nervous System Studies

For experiments requiring antimuscarinic intervention without confounding heart rate alterations, propantheline at low doses (≤0.5 mg IV equivalent) provides a favorable profile. Head-to-head comparison demonstrates that propantheline (0.5 mg IV) produces no detectable change in heart rate, whereas glycopyrrolate (0.1 mg IV) induces bradycardia [3]. This differential effect is attributed to reduced sympathetic ganglion depression, making propantheline the preferred selection for protocols where cardiovascular stability must be maintained during cholinergic blockade [3].

Aqueous Formulation Development and Preclinical Dosing Without Organic Co-Solvents

Propantheline bromide's high aqueous solubility (≥100 mg/mL at 21°C) enables preparation of concentrated aqueous stock solutions without organic co-solvents [4][5]. This property is particularly valuable for in vivo dosing where DMSO or ethanol vehicle effects could confound behavioral, gastrointestinal, or cardiovascular endpoints. The compound's quaternary ammonium structure also limits blood-brain barrier penetration, reducing CNS-mediated confounds compared to tertiary amine antimuscarinics such as atropine [3].

Urinary Bladder Smooth Muscle Pharmacology and Incontinence Model Research

In vitro studies using mini-pig bladder tissue strips demonstrate that propantheline exhibits anticholinergic potency approximately equivalent to atropine and greater than oxybutynin and dicyclomine in inhibiting carbachol-induced contractions [6]. In vivo cystometry in awake mini-pigs confirmed propantheline's dose-dependent depression of peak intravesical bladder pressure with potency ranking: atropine > oxybutynin ≈ propantheline > dicyclomine [6]. These quantitative potency comparisons establish propantheline as a validated reference compound for urological pharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propantheline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.